6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole
CAS No.: 2098056-15-4
Cat. No.: VC3197521
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
![6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole - 2098056-15-4](/images/structure/VC3197521.png)
Specification
CAS No. | 2098056-15-4 |
---|---|
Molecular Formula | C12H13N3O |
Molecular Weight | 215.25 g/mol |
IUPAC Name | 6-(furan-3-yl)-1-propan-2-ylimidazo[1,2-b]pyrazole |
Standard InChI | InChI=1S/C12H13N3O/c1-9(2)14-4-5-15-12(14)7-11(13-15)10-3-6-16-8-10/h3-9H,1-2H3 |
Standard InChI Key | QNQUYWNKHUYZNE-UHFFFAOYSA-N |
SMILES | CC(C)N1C=CN2C1=CC(=N2)C3=COC=C3 |
Canonical SMILES | CC(C)N1C=CN2C1=CC(=N2)C3=COC=C3 |
Introduction
Structural Characteristics and Properties
Chemical Structure and Molecular Identity
6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole belongs to the heterocyclic class of compounds featuring an imidazo[1,2-b]pyrazole core structure. This scaffold consists of a fused ring system with the pyrazole ring fused to an imidazole ring, creating a bicyclic structure. The compound is characterized by:
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A furan ring connected at the 3-position to the 6-position of the imidazo[1,2-b]pyrazole core
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An isopropyl group attached to the nitrogen at position 1
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A planar heterocyclic system with electron-rich regions
Based on structural analysis of related compounds, it is possible to estimate the following properties:
Property | Estimated Value | Basis for Estimation |
---|---|---|
Molecular Formula | C12H13N3O | Derived from structural components |
Molecular Weight | ~213-215 g/mol | Calculated from molecular formula |
Appearance | Crystalline solid | Typical for similar heterocycles |
LogP | ~2.5-3.0 | Based on similar imidazo[1,2-b]pyrazole derivatives |
Hydrogen Bond Acceptors | 4 | Nitrogen and oxygen atoms |
Hydrogen Bond Donors | 0 | No N-H or O-H groups |
Comparison with Structurally Related Compounds
Understanding the structural similarities and differences between 6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole and related compounds provides valuable insights into its potential properties:
The position of the furan substituent (3-position versus 2-position) and the nature of the group at position 1 (isopropyl versus other substituents) are expected to significantly influence the compound's chemical reactivity, biological activity, and physicochemical properties.
Synthetic Approaches and Methodologies
Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction represents one of the most efficient approaches for synthesizing imidazo[1,2-b]pyrazole derivatives. This multicomponent reaction offers a facile route to access these heterocyclic compounds with diverse substitution patterns . For the synthesis of 6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole, the GBB reaction would typically involve:
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Formation of an appropriate 5-aminopyrazole intermediate
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Reaction with furan-3-carbaldehyde and isopropyl isocyanide
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Cyclization to form the target imidazo[1,2-b]pyrazole structure
Research has demonstrated that this methodology can achieve yields up to 83% for similar imidazo[1,2-b]pyrazole derivatives, making it an attractive synthetic approach .
One-Pot Two-Step Protocol
A particularly efficient methodology for synthesizing imidazo[1,2-b]pyrazoles involves a one-pot, two-step protocol as described in the Beilstein Journal of Organic Chemistry . This approach includes:
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Microwave-assisted formation of 5-aminopyrazole derivatives
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Subsequent GBB reaction to construct the imidazo[1,2-b]pyrazole scaffold
The process has been optimized with the following conditions:
This protocol offers significant advantages including:
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Operational simplicity
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Environmentally friendly conditions
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Rapid access to highly functionalized imidazo[1,2-b]pyrazoles
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Minimal purification requirements
Structure Optimization Considerations
The synthesis of 6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole could be optimized through several strategies:
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Catalyst selection and loading optimization
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Solvent system refinement
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Temperature and reaction time adjustments
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Alternative reagent sources for introducing the furan-3-yl and isopropyl moieties
Research on similar compounds has demonstrated that slight modifications to the reaction conditions can significantly affect both the yield and purity of the final product .
Structural Feature | Potential Impact on Anticancer Activity |
---|---|
Furan ring position | May influence binding affinity to specific molecular targets |
Substituent at position 1 | Affects cellular penetration and target selectivity |
Core imidazo[1,2-b]pyrazole scaffold | Provides essential pharmacophore for target recognition |
Anti-inflammatory Activity
The imidazo[1,2-b]pyrazole scaffold has been associated with anti-inflammatory properties in several studies. These effects may be mediated through:
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Inhibition of pro-inflammatory cytokines
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Modulation of inflammatory enzyme activity
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Interference with inflammatory signaling cascades
The specific anti-inflammatory potential of 6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole would require dedicated studies to evaluate its efficacy and mechanism of action.
Structure-Activity Relationships
Influence of Furan Positioning
The position of the furan substituent (3-position versus 2-position) on the imidazo[1,2-b]pyrazole core significantly impacts biological activity. Research on related compounds suggests:
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Furan-3-yl substituents may provide different electronic distributions compared to furan-2-yl groups
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The orientation of the furan ring affects the three-dimensional structure and potential binding interactions
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Hydrogen-bonding capabilities differ between the two isomers, potentially altering target recognition
Role of the Isopropyl Group
The isopropyl substituent at position 1 contributes significantly to the compound's pharmacological profile:
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Enhances lipophilicity, potentially improving membrane permeability
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Provides steric bulk that may influence binding specificity
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Lacks hydrogen-bond donor capability compared to other N-substituents
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May affect metabolic stability and pharmacokinetic properties
Comparison of Biological Activities
Based on research with structurally related compounds, the following table provides a comparison of potential biological activities:
Compound Type | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
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Furan-3-yl derivatives | Moderate to high | Variable (depends on other substituents) | Potentially significant |
Furan-2-yl derivatives | Generally high | Well-documented | Moderate |
N-isopropyl derivatives | Enhanced lipophilicity may improve activity | May enhance selectivity | Variable results reported |
N-propargyl derivatives | Often higher than alkyl counterparts | Can engage in covalent interactions | Limited data available |
Analytical Characterization
Spectroscopic Properties
The structural identification and characterization of 6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole would typically involve several spectroscopic techniques:
NMR Spectroscopy
Based on similar compounds, the following NMR signals would be expected:
Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
---|---|---|
Furan protons | 6.5-7.5 | dd, t, s |
Imidazo[1,2-b]pyrazole protons | 7.0-8.5 | d, s |
Isopropyl CH | 4.0-4.5 | septet |
Isopropyl CH3 | 1.3-1.6 | d |
The use of 2D NMR techniques (HSQC, HMBC, COSY, NOESY) would be essential for unambiguous structural assignment, as demonstrated for related imidazo[1,2-b]pyrazole derivatives .
Mass Spectrometry
Mass spectrometric analysis would likely reveal:
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Molecular ion peak corresponding to C12H13N3O (m/z ~215)
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Characteristic fragmentation patterns involving loss of the isopropyl group
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Furan ring fragmentation patterns
Computational Analysis
Molecular modeling studies could provide valuable insights into:
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Optimized 3D structure and conformational preferences
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Electronic distribution and potential reaction sites
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Predicted binding interactions with biological targets
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Pharmacophore identification for rational drug design
Applications and Future Perspectives
Research Directions
Future research on 6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole could focus on:
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Optimization of synthetic routes for improved efficiency and scalability
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Comprehensive biological screening against diverse targets
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Detailed mechanism of action studies
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Structure-activity relationship investigations through systematic structural modifications
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Development of more potent and selective derivatives
Challenges and Opportunities
Several challenges and opportunities exist in the further development of this compound:
Challenges | Opportunities |
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Limited specific data on the exact compound | Potential to discover novel biological activities |
Optimization of synthetic efficiency | Application of green chemistry principles |
Understanding precise mechanisms of action | Development of targeted therapeutic agents |
Improving pharmacokinetic properties | Creation of structural analogs with enhanced profiles |
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